molecular formula C9H9ClO4S B2837892 Ethyl 3-(chlorosulfonyl)benzoate CAS No. 217453-46-8

Ethyl 3-(chlorosulfonyl)benzoate

Cat. No.: B2837892
CAS No.: 217453-46-8
M. Wt: 248.68
InChI Key: OQBZLUKCZKZQFV-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZLUKCZKZQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-(chlorosulfonyl)benzoate melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Ethyl 3-(chlorosulfonyl)benzoate, designed for researchers in medicinal chemistry and organic synthesis.

CAS: 217453-46-8 | Formula: C


H

ClO

S | MW: 248.68 g/mol
Executive Summary

This compound is a specialized sulfonyl chloride intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. As an electrophilic building block, it allows for the simultaneous introduction of an ester moiety (for further diversification via hydrolysis or transesterification) and a sulfonamide linkage. This dual-functionality makes it critical in fragment-based drug discovery (FBDD).

This guide addresses the physicochemical properties, synthesis, and handling protocols for this compound, noting the critical distinction between it and its more common methyl analogue (CAS 63555-50-0).

Physicochemical Characterization

Due to the specialized nature of the ethyl ester variant, experimental data is often conflated with the methyl ester. The following table synthesizes predicted and analog-based data to provide a reliable reference frame.

Table 1: Physical Properties & Constants[1]
PropertyValue / DescriptionConfidence / Source
Physical State Low-melting solid or viscous oilInferred from Methyl Analog (Solid, MP 63–65°C)
Boiling Point 357.3 ± 25.0 °C (at 760 mmHg)Predicted (ACD/Labs, ChemicalBook)
Melting Point ~35 – 50 °C (Estimated)Analog extrapolation*
Density 1.35 ± 0.1 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, THF; Reacts with WaterExperimental Consensus
Flash Point >110 °CPredicted

*Note: The methyl ester (Mthis compound) is a solid with a melting point of 63–65°C. The ethyl chain typically disrupts crystal packing, lowering the melting point, often resulting in a semi-solid or oil at room temperature.[1]

Synthesis & Reaction Mechanism[1][4]

The synthesis of this compound proceeds via Electrophilic Aromatic Substitution (EAS) . The ester group on ethyl benzoate is deactivating and meta-directing, ensuring high regioselectivity for the 3-position upon treatment with chlorosulfonic acid.

Reaction Pathway

The reaction involves the initial formation of the sulfonic acid, followed by conversion to the sulfonyl chloride in situ by excess chlorosulfonic acid.

ReactionScheme Reactant Ethyl Benzoate (C9H10O2) Intermediate Sulfonic Acid Intermediate Reactant->Intermediate Sulfonation (0-25°C) Reagent Chlorosulfonic Acid (ClSO3H, Excess) Reagent->Intermediate Product This compound (Meta-Substitution) Intermediate->Product Chlorination (in situ) Byproduct H2SO4 + HCl Intermediate->Byproduct

Figure 1: Electrophilic aromatic substitution pathway for the chlorosulfonation of ethyl benzoate.

Experimental Protocol: Synthesis & Isolation

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried, and operations performed under an inert atmosphere (N


 or Ar).
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl

    
    ). Flush with Nitrogen.
    
  • Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0°C using an ice/salt bath.

  • Addition: Add Ethyl Benzoate (1.0 equiv) dropwise over 30–45 minutes. Critical: Maintain internal temperature <5°C to prevent hydrolysis or charring.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC (Note: Convert a small aliquot to sulfonamide with amine/DCM for TLC visualization, as the chloride is unstable on silica).

  • Quench (The "Drowning" Method):

    • Prepare a beaker with crushed ice (approx. 10x volume of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Massive HCl evolution.

  • Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) (3x).

  • Workup:

    • Wash combined organics with cold water (2x) and cold brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo at <40°C.

Purification Workflow

WorkupFlow RxnMix Reaction Mixture (Acid + Product) IceQuench Ice Quench (Hydrolysis of Excess ClSO3H) RxnMix->IceQuench Slow Addition Extraction DCM Extraction IceQuench->Extraction PhaseSep Phase Separation Extraction->PhaseSep Organic Organic Phase (Product in DCM) PhaseSep->Organic Aqueous Aqueous Phase (H2SO4, HCl) PhaseSep->Aqueous Drying Dry (Na2SO4) & Concentrate Organic->Drying Final Crude Product (Yellow Oil/Solid) Drying->Final

Figure 2: Isolation workflow emphasizing rapid phase separation to minimize ester hydrolysis.[1]

Handling & Stability

Moisture Sensitivity: Sulfonyl chlorides are prone to hydrolysis, converting back to the sulfonic acid (Ethyl 3-sulfobenzoate) and HCl upon exposure to atmospheric moisture.

  • Storage: Store under inert gas (Argon) at 2–8°C.

  • Signs of Degradation: Formation of white crystals (sulfonic acid) on the container walls or a sharp acidic odor (HCl).

Reactivity Profile:

  • Amines: Reacts rapidly to form sulfonamides (Schotten-Baumann conditions).

  • Alcohols: Reacts to form sulfonate esters.

  • Water: Hydrolyzes slowly at neutral pH, rapidly at high/low pH.

References
  • Sigma-Aldrich. Mthis compound Product Specification (Analog Reference). Retrieved from [1]

  • ChemicalBook. this compound (CAS 217453-46-8) Properties. Retrieved from [1]

  • PubChem. Compound Summary: Ethyl 3-chlorosulfonylbenzoate. National Library of Medicine. Retrieved from [1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)benzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 3-(chlorosulfonyl)benzoate, a bifunctional molecule with significant potential in synthetic chemistry, particularly within the realm of drug discovery and development. While specific literature on the meta-isomer is limited, this guide leverages established principles and extensive data from its closely related analogs, such as Ethyl 4-(chlorosulfonyl)benzoate and Mthis compound, to provide a robust framework for its utilization.

Introduction: A Versatile Bifunctional Reagent

This compound (CAS No. 217453-46-8) is an aromatic organic compound featuring two key functional groups: an ethyl ester and a sulfonyl chloride.[1][2] This dual reactivity makes it a valuable building block for creating diverse molecular libraries. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles. Simultaneously, the ethyl ester provides a secondary site for chemical modification, such as hydrolysis to a carboxylic acid followed by amide coupling, significantly expanding the synthetic possibilities.

The strategic placement of the sulfonyl chloride at the meta-position of the benzoate ring influences the electronic properties and steric accessibility of the reactive sites, offering a different structural motif compared to its more commonly cited ortho- and para-isomers. This distinction is crucial for fine-tuning the pharmacological profiles of derivative compounds in structure-activity relationship (SAR) studies.

Core Chemical Properties
PropertyValueSource
CAS Number 217453-46-8[1][2]
Molecular Formula C₉H₉ClO₄S[3]
Molecular Weight 248.68 g/mol [3]
Predicted Boiling Point 357.3 ± 25.0 °C[2]
Predicted Density 1.377 ± 0.06 g/cm³[2]

Synthesis and Manufacturing Landscape

Inferred Synthetic Pathway: Diazotization-Chlorosulfonylation

A highly effective and scalable method for producing aryl sulfonyl chlorides is the Sandmeyer-type reaction of a diazonium salt.[4] This approach offers high regioselectivity, starting from the corresponding amine.

Experimental Protocol: Inferred Synthesis of this compound

Disclaimer: This protocol is an adaptation based on the synthesis of related compounds and should be optimized and validated under appropriate laboratory safety conditions.

Step 1: Diazotization of Ethyl 3-aminobenzoate

  • In a jacketed reaction vessel, prepare a solution of Ethyl 3-aminobenzoate in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Chlorosulfonylation

  • In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated with copper(I) chloride as a catalyst. Cool this solution to 5-10 °C.

  • Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl solution. Vigorous off-gassing (N₂) will occur. Maintain the temperature between 5-15 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

  • Quench the reaction by pouring it over ice-water. The crude this compound will precipitate as a solid.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

The following diagram illustrates the logical workflow for this synthetic approach.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product & Workup A Ethyl 3-aminobenzoate P1 Diazotization (0-5 °C) A->P1 B Sodium Nitrite (NaNO₂) in HCl/H₂O B->P1 C Sulfur Dioxide (SO₂) in Acetic Acid P2 Chlorosulfonylation (Sandmeyer-type Reaction) C->P2 D Copper(I) Chloride (CuCl) D->P2 P1->P2 Diazonium Salt Intermediate E Aqueous Workup (Ice-water quench) P2->E F Filtration & Drying E->F G This compound F->G

Caption: Inferred synthetic workflow for this compound.

Core Reactivity and Mechanistic Considerations

The utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

This reactivity is the foundation for the synthesis of sulfonamides and sulfonate esters:

  • Reaction with Amines: Primary and secondary amines readily react with this compound, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), to form stable sulfonamide linkages. This is a cornerstone reaction in medicinal chemistry.[5][6]

  • Reaction with Alcohols/Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles to form sulfonate esters.

The general mechanism proceeds via a nucleophilic substitution pathway at the sulfur center.

G reagent This compound product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) reagent->product Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) nucleophile->product base Base (e.g., Pyridine) hcl HCl (neutralized by base) base->hcl Neutralizes

Caption: General reaction scheme for this compound.

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs. Consequently, this compound is an ideal starting material for generating libraries of potential therapeutic agents.[6]

  • Scaffold for Combinatorial Chemistry: The reagent's two functional handles allow for the rapid synthesis of large compound libraries. The sulfonyl chloride can be reacted with a diverse set of amines, and the resulting products can be further diversified by manipulating the ethyl ester group.[5]

  • Anticancer Agents: Many sulfonamide-containing molecules have demonstrated potent anticancer activity through various mechanisms, including inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[6]

  • Antimicrobial Agents: The sulfonamide class of drugs was among the first effective antibiotics. Novel sulfonamides continue to be explored as potential agents against resistant bacterial strains.

  • Other Therapeutic Areas: Derivatives have shown promise as anti-inflammatory agents, diuretics, and anticonvulsants.

Suppliers and Indicative Pricing

This compound is available from several chemical suppliers, though it is generally synthesized on a research scale. Availability and pricing are subject to change.

SupplierCAS NumberPurityIndicative Price (USD)Unit Size
Accela ChemBio Inc.217453-46-8≥95%$660.001g
ChemicalBook217453-46-8N/AVariesN/A

Note: Pricing and availability are based on data retrieved in early 2026 and are for research quantities. Bulk pricing may differ significantly. For R&D use only.[3]

Safety, Handling, and Storage

Aryl sulfonyl chlorides are reactive compounds that require careful handling. While a specific Safety Data Sheet (SDS) for the 3-isomer is not widely available, the hazards are consistent with other compounds in this class.

Hazard Profile (Inferred):

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Lachrymator: Can cause irritation and tearing of the eyes.

  • Moisture Sensitive: Reacts violently with water, releasing toxic hydrogen chloride gas.[7] All handling should be performed under inert, anhydrous conditions.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[8]

  • Avoid inhalation of dust or vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

  • Keep away from water, strong bases, and oxidizing agents.

Conclusion

This compound represents a valuable, albeit less-documented, tool for the modern medicinal and synthetic chemist. Its bifunctional nature provides a flexible platform for the construction of diverse sulfonamide and ester derivatives. By leveraging the extensive knowledge base of its isomers and analogs, researchers can confidently design and execute synthetic strategies to explore new chemical space and develop novel compounds with significant therapeutic potential. This guide serves as a foundational resource to enable and accelerate such research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(chlorosulfonyl)
  • BenchChem. (2025). Ethyl 4-(chlorosulfonyl)benzoate: A Versatile Building Block in Medicinal Chemistry.
  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Accela ChemBio Inc. (2023). 217453-46-8,this compound. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 3-chloro-5-(chlorosulfonyl)benzoate (C9H8Cl2O4S). Retrieved February 15, 2026, from [Link]

  • CymitQuimica. (2024).
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF. Retrieved February 15, 2026, from [Link]

  • Wuhan Combed Biotech. (n.d.). Mthis compound. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 4-(chlorosulfonyl)benzoate (C9H9ClO4S). Retrieved February 15, 2026, from [Link]

  • Mosher Chemical. (n.d.). ETHYL BENZOATE. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

One-pot synthesis of sulfonamide esters from benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined Approach to Bioisostere Synthesis: One-Pot Conversion of Benzoates to Aryl Sulfonamides via Decarboxylative Chlorosulfonylation

Abstract: The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids to enhance metabolic stability and modulate physicochemical properties.[1][2][3] Traditional syntheses of aryl sulfonamides often involve multiple, discrete steps starting from arenes or organosulfur compounds, which can be inefficient and generate significant waste.[4][5] This guide details a modern, one-pot protocol for the synthesis of aryl sulfonamides directly from readily available benzoic acids. Leveraging a copper-catalyzed decarboxylative chlorosulfonylation, this method provides a highly efficient and convergent route to these valuable pharmaceutical building blocks, circumventing the need to isolate reactive sulfonyl chloride intermediates.[2][6]

Scientific Foundation & Rationale

The strategic replacement of a carboxylic acid with a sulfonamide can dramatically improve a drug candidate's profile by introducing an additional hydrogen bond acceptor, increasing hydrolytic stability, and altering its polar surface area.[6] However, the synthetic pathways to achieve this transformation have historically been disjointed from standard amide coupling workflows, which typically start with carboxylic acids and amines. The challenge lies in converting the carboxylate group into a sulfonyl group that can then be coupled with an amine.

The traditional approach often begins with electrophilic aromatic substitution (e.g., chlorosulfonation of an arene), which suffers from issues with regioselectivity and harsh, hazardous reagents.[4] A more convergent synthesis would ideally utilize the same starting materials as amide synthesis—a carboxylic acid and an amine—to generate the sulfonamide bioisostere.

This protocol is centered on a novel strategy that achieves precisely this. It merges the traditional partners of amide coupling to generate sulfonamides through an initial decarboxylative chlorosulfonylation of an aromatic carboxylic acid, followed by a one-pot amination.[2][6]

The Causality Behind the Method: Mechanism of Action

The process hinges on copper-catalyzed ligand-to-metal charge transfer (LMCT). This photochemical strategy allows for the mild generation of an aryl radical from the carboxylate of the starting benzoic acid.[2][6]

The key mechanistic steps are as follows:

  • Formation of Copper Carboxylate: The benzoic acid starting material coordinates with the copper(I) catalyst.

  • LMCT and Decarboxylation: Upon irradiation with light (e.g., 365 nm LEDs), an electron is transferred from the carboxylate ligand to the copper center. This process facilitates the homolytic cleavage of the C-C bond, releasing CO2 and generating an aryl radical.

  • Sulfur Dioxide Insertion: The highly reactive aryl radical is trapped by sulfur dioxide (SO2), a readily available C1 building block, to form an arylsulfonyl radical.

  • Oxidative Chlorination: The arylsulfonyl radical is then oxidized and chlorinated by a chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), to yield the critical arylsulfonyl chloride intermediate.[2][6]

  • In-Situ Amination: Crucially, this highly reactive sulfonyl chloride is not isolated. Instead, an amine and a base are added directly to the reaction vessel. The amine performs a nucleophilic attack on the sulfonyl chloride, displacing the chloride and forming the final sulfonamide product.

This one-pot sequence is highly efficient because it avoids the isolation and purification of the often unstable and genotoxic sulfonyl chloride intermediate.[7]

Mechanism_Decarboxylative_Sulfonylation start Ar-COOH + Cu(I) Catalyst cu_complex [Ar-COO-Cu(II)] start->cu_complex Coordination ar_radical Aryl Radical (Ar•) + CO₂ cu_complex->ar_radical LMCT (hν) Decarboxylation so2_adduct Arylsulfonyl Radical (Ar-SO₂•) ar_radical->so2_adduct + SO₂ sulfonyl_chloride Arylsulfonyl Chloride (Ar-SO₂Cl) so2_adduct->sulfonyl_chloride + DCDMH (Oxidative Chlorination) final_product Aryl Sulfonamide (Ar-SO₂-NR₂) sulfonyl_chloride->final_product + HNR₂ / Base (In-situ Amination) reagents Reagents: SO₂ DCDMH (Cl source) Amine (HNR₂) Base

Caption: Proposed mechanism for the one-pot decarboxylative sulfonylation.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies developed for the conversion of (hetero)aryl carboxylic acids into sulfonamides.[2][6]

Reagents and Equipment
  • Starting Materials: (Hetero)aryl carboxylic acid, desired amine (or amine hydrochloride salt).

  • Catalyst: [Cu(MeCN)4]BF4 (20 mol %).

  • Reagents: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1 equiv), LiBF4 (1.2 equiv), Sulfur Dioxide (SO2, 2 equiv, can be supplied from a cylinder or a surrogate like DABSO).

  • Base: Diisopropylethylamine (DIPEA) or pyridine.

  • Solvent: Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, 365 nm LED light source, standard glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system).

Step-by-Step Procedure

Workflow_OnePot_Synthesis setup Step 1: Reaction Setup - Add solid reagents to flask - Purge with N₂ solvent_so2 Step 2: Add Solvent & SO₂ - Add MeCN - Introduce SO₂ gas setup->solvent_so2 irradiation Step 3: Chlorosulfonylation - Irradiate with 365 nm LED - Stir for 12 h solvent_so2->irradiation degas Step 4: Degas - Remove unreacted SO₂ irradiation->degas amination Step 5: Amination - Add amine and base - Stir to completion degas->amination workup Step 6: Workup & Purification - Quench, extract, purify amination->workup

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup (Chlorosulfonylation Stage):

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add the (hetero)aryl carboxylic acid (1 equiv, e.g., 0.5 mmol), [Cu(MeCN)4]BF4 (0.2 equiv), DCDMH (1 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1 equiv), and LiBF4 (1.2 equiv).

    • Seal the flask and purge with nitrogen.

  • Addition of Solvent and SO₂:

    • Add anhydrous acetonitrile (to achieve a 0.1 M concentration).

    • Introduce sulfur dioxide (2 equiv) into the reaction mixture. This should be done in a well-ventilated fume hood.

  • Irradiation:

    • Stir the reaction mixture vigorously.

    • Irradiate the flask using 365 nm LEDs for approximately 12 hours at room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the starting carboxylic acid.

  • Preparation for Amination:

    • Once the first stage is complete, stop the irradiation.

    • Carefully remove any unreacted SO2 by bubbling nitrogen through the reaction mixture for 15-20 minutes. This step is critical for safety and to prevent side reactions.

  • In-Situ Amination Stage:

    • To the crude reaction mixture, add the desired amine (2 equiv) and a suitable base like DIPEA or pyridine (2–4 equiv). If using an amine hydrochloride salt, ensure enough base is added to neutralize the salt and the HCl generated during the reaction.

    • Stir the reaction at room temperature until the sulfonyl chloride intermediate is fully consumed (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonamide.

Data & Expected Outcomes

This one-pot protocol demonstrates broad applicability across a range of substrates.[2][6] The reaction tolerates both electron-rich and electron-deficient benzoic acids, as well as a variety of heterocyclic carboxylic acids.

EntryBenzoic Acid DerivativeAmineYield (%)[2][6]
1Benzoic acidMorpholine68
24-Methoxybenzoic acidPiperidine75
34-(Trifluoromethyl)benzoic acidBenzylamine61
43-Chlorobenzoic acidAniline55
5Nicotinic acidN-Methylaniline59
6Thiophene-2-carboxylic acidAmmonia (NH₄OH)45
7Lumacaftor (Carboxylic Acid)(Converted to Sulfonyl Fluoride)41
8(±)-Bitopertin (Amide Partner)(Converted to Sulfonamide)53

Yields are isolated yields for the two-step, one-pot process.

The utility of this method extends to late-stage functionalization of complex molecules, enabling the direct conversion of native carboxylate groups in drug candidates into their sulfonamide or sulfonyl fluoride bioisosteres.[2][6]

Concluding Remarks for the Practicing Scientist

The described one-pot decarboxylative sulfonylation offers a significant advancement for medicinal and process chemists. By starting from benzoic acids, this method aligns the synthesis of sulfonamide bioisosteres with established amide coupling workflows, accelerating the preparation of analogues for structure-activity relationship (SAR) studies.[2] The mild, light-mediated conditions and avoidance of isolating hazardous intermediates make this a robust and attractive strategy for modern drug discovery programs.[6]

References

  • Cho, J., et al. (2007). Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters. Synlett, 2007(16), 2501-2504. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Highly Efficient One-Pot Synthesis of N-Acylsulfonamides Using Cyanuric Chloride at Room Temperature. Synthesis, 2009(19), 3333-3336. Available from: [Link]

  • Embrey, K. J., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available from: [Link]

  • McDonough, M. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Wilson, T. C., et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry, 84(11), 7048-7061. Available from: [Link]

  • Hazelden, I. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available from: [Link]

  • Embrey, K. J., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available from: [Link]

  • Ranjith Kumar, R., et al. (2022). Iron-catalysed synthesis of sulfonamides and sulfonic esters: Greener sulfonation of amines and alcohols under mechanical grinding conditions. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • McDonough, M. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]

  • Massah, A. R., et al. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under Heterogeneous and Solvent-Free Conditions. TÜBİTAK Academic Journals. Available from: [Link]

  • Ali, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]

  • Various Authors. (2023). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. ResearchGate. Available from: [Link]

  • Ramjugernath, D., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available from: [Link]

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  • Pospíšil, J. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. Available from: [Link]

  • Various Authors. (2023). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. Available from: [Link]

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Application Notes and Protocols for Friedel-Crafts Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the Friedel-Crafts sulfonylation reaction, a cornerstone of electrophilic aromatic substitution for the synthesis of sulfones. Sulfones are critical structural motifs in pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide delves into the core mechanistic principles, explores the essential precursors and reagents, and furnishes detailed, field-proven protocols for researchers, chemists, and professionals in drug development. We will examine the causality behind experimental choices, from catalyst selection to reaction workup, ensuring a deep, practical understanding of the methodology.

Introduction: The Significance of the Sulfonyl Moiety

The Friedel-Crafts sulfonylation is a powerful reaction that installs a sulfonyl group (–SO₂–) onto an aromatic ring, typically forming diaryl sulfones.[1] Developed from the foundational work of Charles Friedel and James Crafts, this reaction has evolved significantly from its initial reliance on harsh, stoichiometric Lewis acids to modern catalytic and more environmentally benign systems.[3][4]

The resulting aryl sulfone framework is not merely a synthetic curiosity; it is a "privileged" structure in medicinal chemistry and materials science. In drug molecules, the sulfonyl group acts as a rigid, polar hydrogen bond acceptor and an electron-withdrawing group, often enhancing metabolic stability and target binding affinity.[2] In materials science, the sulfone linker is integral to high-performance polymers like polysulfones (PSU), prized for their thermal stability and mechanical strength.[5][6]

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction hinges on the generation of a potent sulfonyl electrophile that can be attacked by the π-electron system of an aromatic ring.

The key steps are:

  • Generation of the Electrophile: A sulfonylating agent, most commonly an arenesulfonyl chloride, is activated by a catalyst. The catalyst, typically a Lewis acid or a strong Brønsted acid, coordinates to the sulfonyl chloride, increasing the electrophilicity of the sulfur atom and facilitating the formation of a sulfonyl cation or a highly polarized complex.[7]

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new sulfonyl group, restoring aromaticity to the ring and yielding the final aryl sulfone product.[8]

G reagents Arene (Ar-H) + Sulfonyl Chloride (R-SO₂Cl) activation Step 1: Electrophile Generation [R-SO₂]⁺[AlCl₄]⁻ reagents->activation Catalyst Activation catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) catalyst->activation attack Step 2: Nucleophilic Attack Formation of Sigma Complex activation->attack Arene (Ar-H) deprotonation Step 3: Deprotonation Aromaticity Restored attack->deprotonation Proton Loss (-H⁺) product Product: Diaryl Sulfone (Ar-SO₂-R) deprotonation->product

Caption: General mechanism of Friedel-Crafts Sulfonylation.

Precursors and Reagents: A Guide to Component Selection

The success of a sulfonylation reaction is critically dependent on the judicious choice of the aromatic substrate, the sulfonylating agent, and the catalyst.

Sulfonylating Agents

The electrophilic partner in the reaction dictates the structure of the sulfonyl group being introduced.

  • Sulfonyl Chlorides (R-SO₂Cl): These are the most common and readily available sulfonylating agents.[9] They can be prepared from sulfonic acids or through the oxidative chlorination of various sulfur-containing compounds.[10][11][12] While arylsulfonyl chlorides are highly effective for producing diaryl sulfones, the corresponding reaction with alkylsulfonyl chlorides can be problematic, sometimes leading to low yields and undesired side reactions like aromatic chlorination.[13]

  • Sulfonic Anhydrides ((R-SO₂)₂O): These are highly reactive sulfonylating agents that can often be used under milder conditions than sulfonyl chlorides.

  • Sulfonic Acids (R-SO₃H): In some modern protocols, particularly those using solid acid catalysts, sulfonic acids themselves can be used directly as the sulfonylating agent, offering a more atom-economical and environmentally friendly approach.[1][14]

Aromatic Substrates

The nature of the aromatic ring is a key determinant of reactivity.

  • Activated Rings: Aromatic compounds bearing electron-donating groups (e.g., alkyl, alkoxy) are highly reactive and are excellent substrates for Friedel-Crafts sulfonylation.

  • Deactivated Rings: Rings with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or another -SO₂R group) are generally unreactive under standard Friedel-Crafts conditions and are considered a major limitation of the reaction.[15][16]

  • Halobenzenes: These substrates are moderately deactivated but can still undergo sulfonylation, although they may require more forcing conditions.

Catalysts: The Engine of the Reaction

The catalyst's role is to activate the sulfonylating agent. The choice of catalyst affects reaction efficiency, selectivity, and environmental impact.

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages & Limitations
Lewis Acids AlCl₃, FeCl₃, SbF₅, Bi(OTf)₃, In(OTf)₃[1][17]Catalytic to StoichiometricHigh reactivity, well-established.[7]Moisture sensitive, corrosive, difficult to handle, often generate significant acidic waste.[1]
Brønsted Acids Triflic Acid (TfOH), Polyphosphoric Acid (PPA)[1][18]Catalytic (5-20 mol%)Highly efficient, catalyst can be recovered and reused in some protocols.[18]Highly corrosive, can be expensive.
Solid Acids Zeolites (e.g., Zeolite Beta), Montmorillonite Clays (e.g., Fe³⁺-mont)[1][14]Catalytic (by weight)Reusable, eco-friendly, reduced effluent, easy separation from the reaction mixture.[1][14]May require higher reaction temperatures, activity can vary based on preparation.

For homogeneous catalysis, Lewis acids are often more effective than Brønsted acids.[1] However, the development of solid acid catalysts like Fe³⁺-montmorillonite and zeolite beta represents a significant advance towards greener and more sustainable synthetic routes for sulfone synthesis.[14] Triflic acid has also emerged as a powerful catalyst that can be used in catalytic amounts and is recoverable.[18]

Application Protocol: Triflic Acid-Catalyzed Synthesis of a Diaryl Sulfone

This protocol details the synthesis of 4-methyl-4'-methoxydiphenyl sulfone from p-toluenesulfonyl chloride and anisole, adapted from methodologies employing triflic acid as a catalyst.[18] This method highlights the use of a recoverable catalyst and an excess of the arene substrate, which also acts as a solvent.

Materials and Equipment
  • Reagents: p-Toluenesulfonyl chloride (1 mmol), Anisole (4 eq), Triflic acid (TfOH, 20 mol%).

  • Solvent for Workup: Diethyl ether.

  • Aqueous Solutions: Saturated sodium bicarbonate (NaHCO₃) solution, Brine.

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Experimental Workflow

Caption: Step-by-step workflow for diaryl sulfone synthesis.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluenesulfonyl chloride (1.0 mmol, 190.6 mg).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: Under a positive pressure of inert gas, add anisole (4.0 mmol, 432.5 mg, ~0.44 mL) followed by triflic acid (0.20 mmol, 30.0 mg, ~0.018 mL).

    • Causality Note: Anisole is used in excess to serve as both the nucleophilic reactant and the solvent. TfOH is a strong Brønsted acid that effectively protonates and activates the sulfonyl chloride, making it a potent electrophile.

  • Reaction Execution: Heat the reaction mixture to 160 °C with vigorous stirring. Maintain the temperature for 24 hours.[18]

    • Expert Tip: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been consumed.

  • Workup - Quenching: After 24 hours, cool the reaction mixture to room temperature. Dilute the dark mixture with diethyl ether (20 mL).

  • Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Causality Note: The NaHCO₃ wash neutralizes the highly acidic triflic acid catalyst. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The excess anisole can be recovered at this stage.[18]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure diaryl sulfone.

Scope and Limitations in Drug Development and Materials

Applications:

  • Diaryl Sulfones: The primary products are valuable intermediates and final products in pharmaceuticals and agrochemicals.[1]

  • Polymer Synthesis: Friedel-Crafts sulfonylation is a key step in the synthesis of polysulfones, a class of high-performance thermoplastics.[19][20] The reaction creates the strong, stable aryl-SO₂-aryl linkages that define the polymer backbone.[5]

Limitations:

  • Substrate Scope: The reaction fails with strongly deactivated aromatic rings.[16]

  • Catalyst Stoichiometry: Traditional Lewis acids like AlCl₃ often form stable complexes with the product sulfone, necessitating the use of stoichiometric or greater amounts of the "catalyst," which complicates purification and generates waste.[3]

  • Rearrangements: Unlike Friedel-Crafts alkylation, carbocation rearrangements are not a concern in sulfonylation.[16] However, isomer control can be an issue, although para-substitution is often strongly favored.[1]

  • Alkyl Sulfonylating Agents: The use of alkanesulfonyl chlorides can be inefficient, often yielding chlorinated arenes as the major product instead of the desired alkyl aryl sulfone.[13] This is a significant limitation compared to the high yields typically seen with arylsulfonyl chlorides.[13]

Conclusion

The Friedel-Crafts sulfonylation remains an indispensable tool in organic synthesis for forging carbon-sulfur bonds on aromatic systems. While classic protocols are beset by challenges related to catalyst handling and substrate scope, modern advancements have introduced more efficient and sustainable catalytic systems. The use of recoverable Brønsted acids like triflic acid and reusable solid acids has mitigated many of the environmental and practical drawbacks of traditional methods. A thorough understanding of the reaction mechanism and the interplay between the substrate, sulfonylating agent, and catalyst is paramount for harnessing the full synthetic potential of this powerful reaction in the pursuit of novel medicines and materials.

References

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  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (n.d.). SciSpace. [Link]

  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. (n.d.). Nanomaterials Chemistry. [Link]

  • Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • CP, M. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]

  • Friedel‐Crafts‐type sulfonylation of (hetero)arenes. (n.d.). ResearchGate. [Link]

  • Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Method for preparing sulfonyl chloride in environment-friendly mode. (n.d.).
  • Phadke, S. A., & Kumar, S. (2014). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 16(24), 6346-6349. [Link]

  • Chen, L. Y., He, H., Chan, W. H., & Lee, A. W. M. (2011). Chiral sulfonimide as a Brønsted acid organocatalyst for asymmetric Friedel-Crafts alkylation of indoles with imines. The Journal of Organic Chemistry, 76(17), 7141-7147. [Link]

  • a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... (n.d.). ResearchGate. [Link]

  • Chiral sulfonimide as a Brønsted acid organocatalyst for asymmetric Friedel-Crafts alkylation of indoles with imines. (2011). Semantic Scholar. [Link]

  • Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. (n.d.).
  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • Proposed Brønsted acid-mediated intramolecular Friedel–Crafts alkylation mechanism of 1a. (n.d.). ResearchGate. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (n.d.). ResearchGate. [Link]

  • DeHaan, F. P., et al. (1984). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Journal of the American Chemical Society, 106(23), 7038-7045. [Link]

  • Banday, M. A. R., & Kumar, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(54), 30846-30876. [Link]

  • Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride. (n.d.). ResearchGate. [Link]

  • Truce, W. E., & Vriesen, C. W. (1953). Friedel—Crafts Reactions of Methanesulfonyl Chloride with Benzene and Certain Substituted Benzenes. Journal of the American Chemical Society, 75(20), 5032-5036. [Link]

  • Jensen, F. R., & Brown, H. C. (1958). Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. Journal of the American Chemical Society, 80(12), 3039-3043. [Link]

  • Method for the production of polysulfones, and polysulfones. (n.d.).
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  • Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. General reaction conditions. (n.d.). ResearchGate. [Link]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2023). MDPI. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

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Validation & Comparative

Comparative Guide to the Biological Activity of Sulfonamides Derived from Benzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on a Classic Scaffold

The sulfonamide functional group represents one of the most enduring pharmacophores in medicinal chemistry. Since the discovery of prontosil in the 1930s, this versatile scaffold has been the foundation for a vast array of therapeutic agents.[1][2] Initially celebrated for their antimicrobial properties, sulfonamides have since been developed into diuretics, antidiabetic, anticonvulsant, and, notably, anti-inflammatory and anticancer agents.[2][3]

This guide provides a comparative analysis of the biological activities of a specific subclass: sulfonamides derived from a benzoic acid or benzoate ester core. While the classic antibacterial sulfonamides are derived from aminobenzenesulfonamide, tethering the sulfamoyl group to a benzoic acid moiety creates a structurally distinct class of compounds with a different therapeutic potential. The carboxylic acid or ester group can act as a critical interaction point with biological targets and significantly influences the molecule's pharmacokinetic properties.

Here, we move beyond a simple catalog of compounds. We will dissect the causal relationships between chemical structure and biological function, providing field-proven insights into why certain derivatives exhibit superior performance. This guide is structured to compare the antimicrobial, anti-inflammatory, and anticancer activities of these compounds, supported by quantitative experimental data and validated protocols to ensure scientific integrity.

General Workflow: From Synthesis to Biological Validation

The development and evaluation of novel sulfonamide derivatives follow a logical and systematic progression. The initial phase involves the chemical synthesis of the target compounds, typically starting from a commercially available benzoic acid or ester derivative. This is followed by a cascade of in vitro biological assays to screen for and quantify the desired activity.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_analysis Analysis & Optimization start Ethyl 4-Aminobenzoate or Substituted Benzoic Acid sulfonyl Reaction with Arylsulfonyl Chloride start->sulfonyl Nucleophilic Substitution product Target Sulfonamide Derivative sulfonyl->product Purification & Characterization antimicrobial Antimicrobial Assays (MIC/MBC) product->antimicrobial antiinflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) product->antiinflammatory anticancer Anticancer Assays (MTT, Carbonic Anhydrase) product->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar Data Analysis antiinflammatory->sar Data Analysis anticancer->sar Data Analysis lead_opt Lead Optimization sar->lead_opt Rational Design

Caption: General experimental workflow for developing and testing novel sulfonamide derivatives.

Antimicrobial Activity: A Competitive Inhibition Strategy

The foundational biological activity of sulfonamides is their ability to act as bacteriostatic agents. They do not kill bacteria directly but rather halt their growth and reproduction, allowing the host's immune system to clear the infection.[1]

Mechanism of Action: Targeting Folate Synthesis

The antimicrobial efficacy of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. PABA is a crucial substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the folic acid synthesis pathway. Sulfonamides act as competitive inhibitors of DHPS, preventing the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid—a vital cofactor for DNA and RNA synthesis.[1]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalysis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Cofactor Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Comparative Performance

While many modern sulfonamides are designed to minimize antibacterial action to focus on other targets, the structural features required for antimicrobial activity are well-understood. The evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Sulfonamides

Compound IDStructureE. coliS. aureusB. subtilisReference
1B N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide100>250250[5]
1C 4-methyl-N-(2-nitrophenyl)benzenesulfonamide50>250>250[5]
Sulfamethoxazole (Reference Drug)150>250250[5]

Note: Data presented is for structurally related benzenesulfonamides to illustrate comparative activity. Specific data for ethyl benzoate derivatives is limited.

Structure-Activity Relationship (SAR) Insights

For antibacterial activity, a free para-amino group (or a group that can be metabolized to it) on the benzene ring attached to the sulfur is often crucial for mimicking PABA.[2] However, modifications to the sulfonamide nitrogen (the N1 position) with various heterocyclic or aromatic rings significantly modulate potency and spectrum. Furthermore, the electronic properties of the molecule play a dominant role; electron-withdrawing groups on the N1-substituent tend to increase antibacterial activity.[1][6] The degree of ionization of the sulfonamide at physiological pH is also a critical factor governing its ability to inhibit DHPS.[4]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major advancement in sulfonamide research has been the development of derivatives that act as potent anti-inflammatory agents. These compounds are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[2][7]

Mechanism of Action: The Arachidonic Acid Cascade

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide moiety is a key pharmacophore that binds to a specific side pocket in the COX-2 active site, conferring selectivity.[8][9]

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeo Prostaglandins (Homeostasis) COX1->PGs_homeo PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Sulfonamide Benzoate-Sulfonamide (Selective Inhibitor) Sulfonamide->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 in the prostaglandin synthesis pathway.

Comparative Performance

The efficacy of anti-inflammatory sulfonamides is quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates greater selectivity for the target enzyme.

Table 2: Comparative COX-2 Inhibition by N-aryl-benzenesulfonamide Derivatives

Compound IDR-Group (at para position)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
6a -F>1005.37>18.6[8][9]
6b -H>1004.71>21.2[8][9]
6d -CH₃82.22.9028.4[8][9]
6e -OCH₃82.21.5951.7[8][9]
Celecoxib (Reference Drug)>1000.374>267[8][9]

Note: This data for N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides illustrates the impact of substitution on COX-2 selectivity. The core structure is closely related to the topic of this guide.

Structure-Activity Relationship (SAR) Insights

For selective COX-2 inhibition, the presence of a SO₂NH₂ or SO₂Me group on one of the phenyl rings is critical.[8][9] In the case of N-aryl-benzenesulfonamides, the nature of the substituent on the second phenyl ring significantly impacts both potency and selectivity. As shown in Table 2, electron-donating groups like methoxy (-OCH₃) can enhance both potency (lower IC50) and selectivity for COX-2.[8] This is because these groups can form favorable interactions within the larger, more accommodating active site of the COX-2 enzyme.

Anticancer Activity: A Multi-Targeted Approach

More recently, sulfonamide derivatives, including those based on a benzoic acid scaffold, have emerged as promising anticancer agents. Their mechanism of action is often multifaceted, targeting various pathways essential for tumor growth and survival.[10][11]

Mechanisms of Action: Beyond a Single Pathway

Unlike their antimicrobial counterparts, anticancer sulfonamides do not have a single, universal mechanism. Their activity can stem from several routes:

  • Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress specific carbonic anhydrase isoforms (e.g., CA IX and XII) to regulate their pH in a hypoxic environment. By inhibiting these enzymes, sulfonamides can disrupt the tumor's pH balance, leading to apoptosis.[3][11]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from proliferating.[11]

  • VEGFR-2 Inhibition: Some sulfonamides can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that supply tumors).[10]

  • Apoptosis Induction: By modulating various signaling pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[10][11]

G cluster_CA pH Regulation cluster_Angio Angiogenesis cluster_Cell Cell Proliferation Sulfonamide Benzoate-Sulfonamide Derivative CA_IX Carbonic Anhydrase IX/XII Sulfonamide->CA_IX Inhibition VEGFR2 VEGFR-2 Sulfonamide->VEGFR2 Inhibition Cycle Cell Cycle (G1 Phase) Sulfonamide->Cycle Arrest pH Tumor Acidosis CA_IX->pH Apoptosis Apoptosis (Cell Death) pH->Apoptosis Angio Blood Vessel Formation VEGFR2->Angio Angio->Apoptosis Prolif Tumor Growth Cycle->Prolif Prolif->Apoptosis

Caption: Multi-target mechanisms of anticancer sulfonamide derivatives.

Comparative Performance

Anticancer activity is assessed by the IC50 value, representing the concentration of the compound required to inhibit the growth of a cancer cell line by 50%. This is often measured using an MTT assay. A lower IC50 value indicates higher potency.

Table 3: Comparative Anticancer Activity (IC50 in µM) of Novel Sulfonamide Derivatives

Compound IDHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)WI-38 (Normal)Reference
3a 5.584.8211.1586.26[10]
6 3.533.334.3186.52[10]
15 3.303.314.2969.68[10]
Doxorubicin 6.747.528.1918.13[10][11]
Vinblastine 3.217.355.83Not Reported[10]

Note: Data is for novel sulfonamide derivatives to demonstrate potent anticancer activity. A high IC50 against the normal cell line (WI-38) indicates favorable selectivity for cancer cells.

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer sulfonamides is highly target-dependent. For carbonic anhydrase inhibitors, the unsubstituted sulfonamide group (-SO₂NH₂) is essential for coordinating with the zinc ion in the enzyme's active site.[3][11] For kinase inhibitors like those targeting VEGFR-2, the overall molecular architecture, including the nature and position of substituents on the aromatic rings, dictates the binding affinity to the ATP-binding pocket of the enzyme.[10] As seen in Table 3, even small modifications, such as those differentiating compounds 3a, 6, and 15, can lead to significant changes in potency against various cancer cell lines, highlighting the importance of precise structural design.[10]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative against a specific bacterial strain.[12][13]

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add 100 µL of the compound stock (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

Objective: To determine the IC50 values of a sulfonamide derivative against COX-1 and COX-2 enzymes.[8][14]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of Heme in a suitable solvent.

    • Prepare solutions of the enzymes (e.g., ovine COX-1, human recombinant COX-2) in the assay buffer.

    • Prepare a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid to initiate the reaction.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add 160 µL of assay buffer and 10 µL of Heme.

    • 100% Activity Wells: Add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Prepare serial dilutions of the test compound. Add 140 µL of assay buffer, 10 µL of Heme, 10 µL of the enzyme, and 10 µL of the diluted test compound.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells except the background wells.

    • Immediately add 20 µL of the colorimetric substrate solution.

    • Measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of a sulfonamide derivative against a cancer cell line.[9]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) under standard conditions.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (e.g., DMSO in medium).

    • Incubate the cells with the compound for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Outlook

Sulfonamides derived from benzoic acid and its esters represent a highly versatile and promising class of compounds. While their classical role as antimicrobials has been largely superseded, their structural framework has proven remarkably adaptable for targeting key enzymes involved in inflammation and cancer. The comparative data clearly indicate that subtle modifications to the peripheral substituents on the aromatic rings can dramatically influence biological activity and target selectivity. The potent and selective inhibition of COX-2 by N-aryl-benzenesulfonamides and the multi-faceted anticancer activity of novel derivatives highlight the therapeutic potential of this scaffold.

Future research should focus on synthesizing and screening a broader library of ethyl benzoate-sulfonamide derivatives to establish more definitive structure-activity relationships. Investigating their potential as dual inhibitors (e.g., targeting both COX-2 and carbonic anhydrase IX) could lead to the development of novel agents with synergistic anti-inflammatory and anticancer properties. The robust and validated protocols outlined herein provide a clear pathway for such future investigations, ensuring that the exploration of this classic pharmacophore continues to yield new and valuable therapeutic leads.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.